molecular formula C10H6ClNO3 B3024542 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid CAS No. 24796-59-6

6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Cat. No.: B3024542
CAS No.: 24796-59-6
M. Wt: 223.61 g/mol
InChI Key: FBHYBXRWVNVMRY-UHFFFAOYSA-N
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Description

6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a quinoline derivative known for its significant role in medicinal chemistry. Quinoline derivatives are widely recognized for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties . This compound, in particular, has been studied for its potential therapeutic applications and its unique chemical structure, which allows for various modifications and functionalizations.

Biochemical Analysis

Biochemical Properties

6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, this compound disrupts bacterial DNA processes, leading to cell death. Additionally, this compound interacts with various proteins and biomolecules, forming stable complexes that enhance its antibacterial efficacy .

Cellular Effects

The effects of this compound on cells are profound. It primarily targets bacterial cells, leading to the inhibition of DNA replication and transcription. This compound also affects cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, it induces the SOS response, a cellular stress response to DNA damage. This response leads to the expression of genes involved in DNA repair and cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the DNA-enzyme complex formed by DNA gyrase or topoisomerase IV. This binding stabilizes the complex, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks. These breaks are lethal to bacterial cells, resulting in cell death. The compound’s ability to inhibit these enzymes is due to its specific chemical structure, which allows it to interact with the active sites of the enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to the development of bacterial resistance, necessitating careful monitoring and controlled usage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively inhibits bacterial growth without causing significant toxicity. At higher doses, it can cause adverse effects such as gastrointestinal disturbances, hepatotoxicity, and nephrotoxicity. These toxic effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

This compound is metabolized primarily in the liver. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. The primary enzymes involved in its metabolism are cytochrome P450 enzymes, which convert the compound into various metabolites. These metabolites are then excreted through the kidneys. The compound’s metabolism can affect its efficacy and toxicity, making it essential to understand its metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, which facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high bacterial loads, enhancing its antibacterial effects. Its distribution is influenced by factors such as tissue perfusion, binding affinity, and the presence of transport proteins .

Subcellular Localization

This compound localizes primarily in the cytoplasm and nucleoid region of bacterial cells. Its activity is influenced by its ability to penetrate bacterial cell walls and membranes. The compound’s subcellular localization is crucial for its interaction with target enzymes and its overall antibacterial efficacy. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of anthranilic acid derivatives with suitable reagents to form the quinoline ring system . The reaction conditions often involve the use of solvents like ethylene glycol and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of flow chemistry and metal-catalyzed reactions to ensure efficient production . The scalability of these methods is crucial for industrial applications, allowing for the production of large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .

Comparison with Similar Compounds

Uniqueness: 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which allows for targeted modifications and functionalizations. This uniqueness makes it a valuable scaffold for developing new therapeutic agents with enhanced biological activities .

Properties

IUPAC Name

6-chloro-4-oxo-1H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHYBXRWVNVMRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90906582
Record name 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90906582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10174-72-8
Record name 10174-72-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403023
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90906582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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